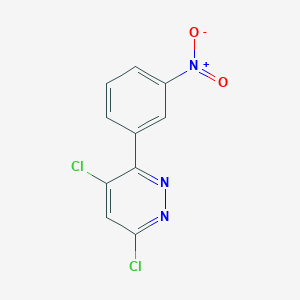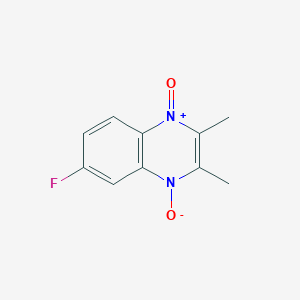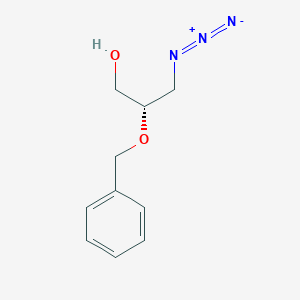
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methoxy group and a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonyl group may produce sulfides .
Aplicaciones Científicas De Investigación
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methoxy and sulfonyl groups play crucial roles in its reactivity and binding properties. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86658-76-6 |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
2-methoxy-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-9-3-4-12(13)16-2/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
GDTUFLLMDYHEMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)


![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)


